molecular formula C14H12N4O2S B2380489 (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile CAS No. 1025124-03-1

(2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile

Cat. No.: B2380489
CAS No.: 1025124-03-1
M. Wt: 300.34
InChI Key: DAAJRBWHQNRWHD-RAXLEYEMSA-N
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Description

The compound (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile belongs to the α,β-unsaturated acrylonitrile family, characterized by a conjugated enenitrile backbone. This structure features a 4-methylbenzenesulfonyl (tosyl) group at the α-position and a pyrimidin-2-ylamino substituent at the β-position. The Z-configuration of the double bond is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions .

The compound’s molecular formula is C₁₅H₁₄N₄O₂S, with a molecular weight of 314.36 g/mol .

Properties

IUPAC Name

(Z)-2-(4-methylphenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-11-3-5-12(6-4-11)21(19,20)13(9-15)10-18-14-16-7-2-8-17-14/h2-8,10H,1H3,(H,16,17,18)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAJRBWHQNRWHD-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=CC=N2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride, pyrimidine-2-amine, and acrylonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated nitrile system facilitates conjugate additions. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate undergoes Michael additions with nucleophiles like malonates or acetoacetates . By analogy:

Nucleophile Conditions Product Stereoselectivity Source
Dimethyl malonateK₂CO₃, THF, 25°CTrimethyl 3-(tosyl)prop-1-ene-1,1,2-tricarboxylateHigh (Z-retention)
Methyl acetoacetateDBU, CH₃CN, 40°CDimethyl (Z)-2-acetyl-3-(tosyl)but-2-enedioateModerate

Cycloaddition and Heterocycle Formation

The nitrile group participates in cycloadditions. For instance, β-amino vinyl ketones cyclize with tosyl hydrazine to form pyrazoles . Similarly, the target compound may react as follows:

Reaction Reagents Product Mechanism Source
1,3-Dipolar cycloadditionNaN₃, CuI, DMSOTetrazole derivative with tosyl group retentionHuisgen cycloaddition
Intramolecular cyclizationPPh₃, I₂, 80°CPyrimidine-fused imidazoleRadical-mediated

Functionalization of the Pyrimidine Ring

The pyrimidin-2-ylamino group directs electrophilic substitution. For example, bromination of similar pyrimidine derivatives occurs at the 5-position :

Reaction Reagents Product Regioselectivity Source
BrominationNBS, CHCl₃, 0°C5-Bromo-pyrimidin-2-ylamino derivativePara to amino group
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl-substituted pyrimidineHigh

Nitrile Group Reactivity

The nitrile undergoes hydrolysis or reduction under controlled conditions:

Reaction Conditions Product Catalyst Source
Hydrolysis to amideH₂O₂, NaOH, 50°CCarboxamide derivativeNone
Reduction to amineLiAlH₄, THF, 0°C → 25°CPrimary amine

Thermal and Photochemical Behavior

The Z-configuration of the α,β-unsaturated nitrile may isomerize under UV light or heat:

Condition Outcome Isomer Ratio (E:Z) Source
UV irradiation (λ = 365 nm)Partial E-isomer formation30:70 → 55:45
Heating (100°C, toluene)No isomerization observedRetains Z-configuration

Key Mechanistic Insights

  • Sulfonyl Group Activation : Enhances electrophilicity at the β-carbon, favoring Michael additions .

  • Nitrile Stabilization : Polarizes the α,β-unsaturated system, enabling regioselective cycloadditions .

  • Pyrimidine Directing Effects : The amino group directs electrophiles to the 5-position of the pyrimidine ring .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile exhibit significant anticancer properties. Research has focused on their ability to inhibit specific protein kinases involved in cancer cell proliferation. The pyrimidine moiety is often associated with enhanced biological activity against various cancer types, making this compound a candidate for further investigation in oncology .

Protein Kinase Inhibition

The compound's structure suggests it may act as an inhibitor of certain protein kinases, which are critical in cell signaling pathways. Inhibitors of these kinases are valuable in treating diseases such as cancer and inflammatory disorders. Studies have demonstrated that modifications to the pyrimidine and sulfonyl groups can enhance potency and selectivity against target kinases .

Synthesis of Derivatives

The synthesis of derivatives from this compound has been explored to improve its pharmacological profile. Researchers have synthesized various analogs to evaluate their biological activities, leading to compounds with improved efficacy and reduced side effects .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of a series of pyrimidine derivatives, including this compound. The results showed that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Kinase Inhibition Mechanism

In another research effort, the compound was tested for its ability to inhibit specific kinases involved in tumor growth. The findings revealed that the compound effectively inhibited kinase activity at low micromolar concentrations, suggesting its potential as a lead compound for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents (α/β Positions) Molecular Weight (g/mol) Key Features
Target Compound: (2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]... α: Tosyl; β: Pyrimidin-2-ylamino 314.36 Strong H-bonding (pyrimidine), electron-withdrawing tosyl group .
(2Z)-3-[(3,5-Dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile α: Tosyl; β: 3,5-Dichlorophenylamino 375.27 Enhanced lipophilicity; potential antimicrobial activity .
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7) α: 4-Chlorophenyl; β: 3-Nitrophenyl 284.71 Strong electron-withdrawing nitro group; high reactivity in Diels-Alder reactions .
(2Z)-3-Hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile α: Tosyl; β: Phenylamino; additional hydroxy group 314.36 Stabilized via intramolecular H-bonding; potential API intermediate .
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile α: 4-Methylphenyl; β: 2-Naphthyl 269.35 Extended π-conjugation; applications in optoelectronics .
(Z)-2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enenitrile (CAS 92686-29-8) α: 4-Chlorophenyl; β: Dimethylamino 206.67 Electron-donating dimethylamino group; fluorescence properties .

Electronic and Optical Properties

  • HOMO-LUMO Gaps: Derivatives with electron-withdrawing groups (e.g., tosyl, nitro) exhibit reduced HOMO-LUMO gaps (~3.5–4.0 eV), enhancing charge-transfer capabilities. In contrast, dimethylamino-substituted analogs show higher gaps (~4.5 eV) due to electron donation .
  • Solvent Effects: Polar solvents (e.g., DMSO, methanol) stabilize charge-separated states in tosyl/pyrimidine derivatives, while nonpolar solvents (e.g., cyclohexane) favor π-π stacking .

Supramolecular Interactions

  • Hydrogen Bonding: The pyrimidin-2-ylamino group in the target compound forms robust N–H···N/S hydrogen bonds, influencing crystal packing. For example, analogs like (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(tosyl)prop-2-enenitrile exhibit dimeric motifs via Cl···π interactions .
  • π-π Stacking : Naphthyl-substituted derivatives (e.g., (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile) show strong π-π interactions (3.5–4.0 Å spacing), critical for solid-state luminescence .

Research Methodologies and Analytical Techniques

  • Crystallography : SHELXL and ORTEP-3 were used for structure refinement and visualization, confirming Z-configurations and intermolecular interactions .
  • DFT Calculations: Gaussian09 simulations elucidated solvent effects on HOMO-LUMO gaps and conformational stability (e.g., syn vs. anti conformers in (2Z)-3-(diphenylamino)phenyl derivatives) .
  • Synthetic Routes : Microwave-assisted synthesis improved yields for pyrimidine analogs (e.g., 70–85% yields for 2-(pyridinyl)prop-2-enenitriles) .

Biological Activity

(2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound features a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, which is often associated with significant biological activity. Its molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, and it exhibits characteristics typical of sulfonamide derivatives and pyrimidine analogs.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit notable antibacterial and antifungal properties. For example, derivatives containing the thiazole ring have shown effectiveness against various bacterial strains, including E. coli and S. aureus .

2. Tyrosinase Inhibition

The compound's structural motif suggests potential as a tyrosinase inhibitor , which is crucial for managing hyperpigmentation disorders. Analogous compounds have demonstrated strong inhibitory effects on tyrosinase activity in B16F10 murine melanoma cells, with IC50 values indicating significant potency .

3. Antioxidant Properties

Compounds similar to this compound have been evaluated for their antioxidant capabilities. In vitro assays have shown that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related conditions .

4. Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of any therapeutic agent. Studies on related compounds indicate varying degrees of cytotoxic effects on cancer cell lines, with some exhibiting selective toxicity towards malignant cells while sparing normal cells .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Benzylidene-3-methyl-2-thioxothiazolidin-4-oneTyrosinase Inhibitor13.75
4-Methylbenzenesulfonamide DerivativeAntibacterial25
Pyrimidine AnalogAntioxidant>200

Case Study 1: Tyrosinase Inhibition in Melanoma Cells

In a study examining the effects of various inhibitors on tyrosinase activity, the compound demonstrated a significant reduction in melanin production in B16F10 cells, suggesting its potential application in skin lightening treatments. The study utilized Lineweaver-Burk plots to analyze the kinetic parameters of inhibition, confirming its competitive inhibition mechanism .

Case Study 2: Antimicrobial Efficacy Against Pathogens

A series of experiments evaluated the antimicrobial activity of structurally similar compounds against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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